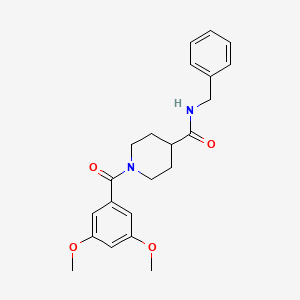
ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate, also known as DMF-DAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. DMF-DAP is a derivative of furanocembranoids, which are natural compounds isolated from marine organisms.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate is its low toxicity. This compound has been found to be well-tolerated in animal studies. Another advantage of this compound is its broad-spectrum activity against various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the study of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and viral infections. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and half-life. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine to form the intermediate product, which is further reacted with piperidine and ethyl chloroformate to obtain this compound.
Applications De Recherche Scientifique
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been studied for its potential use in the treatment of viral infections such as influenza and herpes simplex virus.
Propriétés
IUPAC Name |
ethyl 1-(2,5-dimethylfuran-3-carbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4/c1-4-27-21(26)22(13-17-6-8-18(23)9-7-17)10-5-11-24(14-22)20(25)19-12-15(2)28-16(19)3/h6-9,12H,4-5,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVQGOFDHOBCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC(=C2)C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5978790.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5978809.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)
![6-(4-fluorophenyl)-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B5978829.png)
![methyl N-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-L-valinate](/img/structure/B5978830.png)
![N-[2-(acetylamino)ethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5978838.png)
![2-(3-bromophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5978854.png)


![4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B5978869.png)
![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)